molecular formula C37H49F3N7O5P B609795 OXA-11 CAS No. 1257994-15-2

OXA-11

カタログ番号: B609795
CAS番号: 1257994-15-2
分子量: 759.812
InChIキー: HZOFIHCVZSUCBZ-DIVCQZSQSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

OXA-11 is a potent, novel small-molecule amino pyrimidine inhibitor (1.2 pM biochemical IC(50)) of focal adhesion kinase (FAK). This compound inhibited FAK phosphorylation at phospho-tyrosine 397 with a mechanistic IC(50) of 1 nM in TOV21G tumor cells, which translated into functional suppression of proliferation in 3-dimensional culture with an EC(50) of 9 nM. Studies of this compound activity in TOV21G tumor-cell xenografts in mice revealed a pharmacodynamic EC(50) of 1.8 nM, indicative of mechanistic inhibition of pFAK [Y397] in these tumors. This compound slows tumor growth, potentiates the anti-tumor actions of cisplatin and--when combined with VEGFR-2 blockade--reduces metastasis of pancreatic neuroendocrine tumors in RIP-Tag2 mice.

科学的研究の応用

Scientific Research Applications

The study of OXA-11 has significant implications in microbiology and pharmacology. Below are key areas where this compound is applied:

Antibiotic Resistance Studies

Research on this compound contributes to understanding the mechanisms behind antibiotic resistance. Studies have shown that mutations in the OXA-10 gene lead to variants like this compound, which can hydrolyze ceftazidime more effectively than its predecessors . This knowledge is vital for developing new antibiotics and inhibitors.

Clinical Microbiology

This compound is frequently isolated from clinical specimens, particularly in nosocomial infections caused by Acinetobacter baumannii and Pseudomonas aeruginosa. Its detection helps clinicians tailor antibiotic therapy effectively. For instance, a study highlighted the successful treatment of infections caused by OXA-producing strains using combination therapies .

Genetic Characterization

Molecular characterization of this compound has been instrumental in epidemiological studies. Genetic sequencing allows researchers to track the spread of resistant strains within healthcare settings and communities. This information aids public health officials in implementing control measures .

Case Studies

Several case studies illustrate the implications of this compound in clinical settings:

Case Study 1: Ceftazidime Resistance

A study involving Pseudomonas aeruginosa isolates demonstrated that strains producing this compound exhibited significantly higher minimum inhibitory concentrations (MICs) for ceftazidime compared to non-producing strains. This finding underscores the importance of routine susceptibility testing in clinical laboratories .

Case Study 2: Treatment Outcomes

In a reported case, a patient with a carbapenem-resistant Acinetobacter baumannii infection was treated successfully with a combination of sulbactam and durlobactam, highlighting the significance of understanding specific beta-lactamase profiles such as this compound for effective treatment strategies .

Data Table: Characteristics of OXA Variants

VariantHydrolysis ActivityKey MutationsResistance Profile
OXA-10LowN143SLimited to penicillins
This compoundHighN143S, G157DExtended-spectrum cephalosporins
OXA-14ModerateD157GCeftriaxone and aztreonam
OXA-23HighVariousCarbapenems

特性

CAS番号

1257994-15-2

分子式

C37H49F3N7O5P

分子量

759.812

IUPAC名

diethyl (3-methoxy-4-((4-((2-methyl-7-((1r,4r)-4-(4-methylpiperazin-1-yl)cyclohexyl)-3-oxoisoindolin-4-yl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)benzyl)phosphonate

InChI

InChI=1S/C37H49F3N7O5P/c1-6-51-53(49,52-7-2)23-24-8-14-30(32(20-24)50-5)43-36-41-21-29(37(38,39)40)34(44-36)42-31-15-13-27(28-22-46(4)35(48)33(28)31)25-9-11-26(12-10-25)47-18-16-45(3)17-19-47/h8,13-15,20-21,25-26H,6-7,9-12,16-19,22-23H2,1-5H3,(H2,41,42,43,44)/t25-,26-

InChIキー

HZOFIHCVZSUCBZ-DIVCQZSQSA-N

SMILES

COC1=CC(CP(OCC)(OCC)=O)=CC=C1NC2=NC(NC3=CC=C([C@@H]4CC[C@@H](N5CCN(C)CC5)CC4)C(CN6C)=C3C6=O)=C(C(F)(F)F)C=N2

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

OXA-11;  OXA 11;  OXA11.

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
OXA-11
Reactant of Route 2
Reactant of Route 2
OXA-11
Reactant of Route 3
Reactant of Route 3
OXA-11
Reactant of Route 4
Reactant of Route 4
OXA-11
Reactant of Route 5
OXA-11
Reactant of Route 6
OXA-11

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。